LogP Differentiation: Balanced Lipophilicity Relative to Mono-Substituted Analogs
The target compound exhibits a computed LogP of 1.65, which is significantly higher than that of the 8-methoxy-only analog (LogP 1.04) and lower than that of the 3-methyl-only analog (LogP 1.90) . This intermediate lipophilicity positions the compound within the optimal LogP range (1–3) recommended for oral drug-like molecules under Lipinski's Rule of Five, whereas the 8-methoxy analog approaches the lower boundary and the 3-methyl analog is closer to the upper boundary of this window [1].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.65 |
| Comparator Or Baseline | 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 910122-85-9): LogP = 1.04; 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1227268-77-0): LogP = 1.90; Parent imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2): LogP = 1.03 |
| Quantified Difference | ΔLogP = +0.61 vs. 8-methoxy analog; −0.25 vs. 3-methyl analog; +0.62 vs. parent |
| Conditions | Computed values from Chemsrc, Hit2Lead, and Chemscene databases using consistent prediction algorithms |
Why This Matters
This balanced lipophilicity profile may offer superior passive membrane permeability relative to the more polar 8-methoxy analog while maintaining better aqueous solubility than the more lipophilic 3-methyl analog, a critical trade-off in oral drug candidate selection.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
